![molecular formula C11H23N3O2S B1285772 N-cyclohexyl-N-methylpiperazine-1-sulfonamide CAS No. 923156-09-6](/img/structure/B1285772.png)
N-cyclohexyl-N-methylpiperazine-1-sulfonamide
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Description
The compound N-cyclohexyl-N-methylpiperazine-1-sulfonamide, while not directly mentioned in the provided papers, is related to a class of compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) and are of significant interest due to their potential as precursors to biologically active sulfur-containing heterocyclic compounds. The papers provided discuss various sulfonamide derivatives and their synthesis, which can offer insights into the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the N-alkylation of cyclohexylamine sulfonamide with different alkyl iodides. For instance, N-cyclohexyl-N-propylbenzenesulfonamide is synthesized by N-methylation of cyclohexylamine sulfonamide with propyl iodide , and a similar approach is used for N-cyclohexyl-N-ethylbenzenesulfonamide with ethyl iodide . These methods suggest that the synthesis of this compound could potentially be carried out by reacting cyclohexylamine sulfonamide with an appropriate methylating agent, such as methyl iodide, in the presence of N-methylpiperazine.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the orientation of the cyclohexyl and aryl rings. In the case of N-cyclohexyl-N-propylbenzenesulfonamide, the cyclohexyl ring adopts a chair conformation, and there is a significant dihedral angle between the benzene ring and the cyclohexyl ring, which is 50.13° . Similarly, N-cyclohexyl-N-ethylbenzenesulfonamide has dihedral angles of 40.29° and 37.91° in its two independent molecules . These structural details are important as they can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including intramolecular cyclization and aminolysis. For example, acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides leads to the formation of 1-sulfonyl-2-arylpyrrolidines . Additionally, a novel synthesis method for sulfonamides involves the aminolysis of p-nitrophenylsulfonates, which yields potent adenosine A2B receptor antagonists . These reactions demonstrate the versatility of sulfonamides in chemical synthesis and their potential for creating biologically active molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed in the provided papers, we can infer that sulfonamides generally have properties that make them suitable for biological applications. The papers indicate that sulfonamides can be synthesized in good yields and have the potential to exhibit high potency and selectivity at biological receptors, such as the adenosine A2B receptor . The molecular structure, including the dihedral angles between rings, can influence the physical properties such as solubility and crystallinity, which in turn can affect the compound's biological activity.
Scientific Research Applications
Precursors to Biologically Active Compounds
Research indicates that compounds such as N-cyclohexyl-N-propylbenzenesulfonamide and N-cyclohexyl-N-ethylbenzenesulfonamide are of interest due to their role as precursors to biologically active sulfur-containing heterocyclic compounds. These compounds exhibit structural configurations that are potentially useful for further chemical modifications, leading to the synthesis of new bioactive molecules. The cyclohexyl ring, often existing in the chair form, and the dihedral angles formed with other structural components suggest a significant degree of structural flexibility, which can be exploited in drug design and synthesis (Haider et al., 2009); (Khan et al., 2009).
Structural and Spectral Studies
Sulfonamide derivatives have been the subject of extensive structural and spectral studies, aiming to understand their physical and chemical properties. For instance, DFT, ab initio, and FT-IR studies on the structure of sulfonamide triazenes have provided valuable insights into their structural, infrared spectra, and visible spectra. These studies are crucial for the development of new compounds with tailored properties for various applications, including pharmaceuticals and materials science (Dabbagh et al., 2008).
Enzymatic Inhibition
Some sulfonamide compounds have been evaluated for their enzymatic inhibition properties, which is fundamental in drug discovery and development. For instance, the inhibition effects of new sulfonamide inhibitors on human carbonic anhydrase I and II have been explored, highlighting the potential of these compounds in therapeutic applications targeting enzymatic pathways (Cakir et al., 2004).
Synthetic Chemistry Applications
Sulfonamide compounds play a critical role in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For example, new synthesis methods for sulfonamides by aminolysis of p-nitrophenylsulfonates have been developed, yielding potent and selective receptor antagonists. This showcases the versatility of sulfonamide compounds in medicinal chemistry and drug synthesis (Yan et al., 2006).
properties
IUPAC Name |
N-cyclohexyl-N-methylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYZPRKKMXYLHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253011 |
Source
|
Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923156-09-6 |
Source
|
Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923156-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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